2,4-Octadienoic acid
CAS No.: 90435-12-4
Cat. No.: VC16695481
Molecular Formula: C8H12O2
Molecular Weight: 140.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 90435-12-4 |
---|---|
Molecular Formula | C8H12O2 |
Molecular Weight | 140.18 g/mol |
IUPAC Name | octa-2,4-dienoic acid |
Standard InChI | InChI=1S/C8H12O2/c1-2-3-4-5-6-7-8(9)10/h4-7H,2-3H2,1H3,(H,9,10) |
Standard InChI Key | QZGIOJSVUOCUMC-UHFFFAOYSA-N |
Canonical SMILES | CCCC=CC=CC(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Isomerism
2,4-Octadienoic acid (C₈H₁₂O₂) possesses a molecular weight of 140.18 g/mol, with a calculated XLogP3 value of 2.3, indicating moderate hydrophobicity . The ethyl-substituted derivative, 4-ethyl-2,4-octadienoic acid (C₁₀H₁₆O₂), has a molecular weight of 168.23 g/mol and a higher XLogP3 of 3.3, reflecting increased lipid solubility due to the ethyl group . Both compounds exhibit E,Z-isomerism across their double bonds, with the (2E,4E) configuration being the most stable conformer .
The base compound’s SMILES notation (CCCC=CC=CC(=O)O
) delineates the uninterrupted conjugation between C2–C3 and C4–C5, while the ethyl derivative’s structure (CCC/C=C(\CC)/C=C/C(=O)O
) introduces branching at C4 . These structural differences significantly influence their chemical behavior, as demonstrated by their respective rotatable bond counts: 4 for the base compound versus 5 for the ethylated form .
Spectroscopic and Computational Data
Mass spectrometry analyses of 2,4-octadienoic acid reveal a base peak at m/z 97, corresponding to the cleavage of the C5–C6 bond, with molecular ion peaks observed at m/z 140 . Density functional theory (DFT) calculations predict bond lengths of 1.34 Å for the conjugated double bonds and 1.21 Å for the carboxylic C=O group, consistent with typical α,β-unsaturated acids .
For the ethyl derivative, nuclear magnetic resonance (NMR) simulations indicate δH values of 5.8–6.3 ppm for the olefinic protons and δC 170–175 ppm for the carbonyl carbon, aligning with experimental data for similar dienoic acids .
Synthesis and Manufacturing
Industrial Production Methods
The synthesis of 2,4-octadienoic acid typically involves aldol condensation followed by oxidation:
-
Aldol Condensation: Butanal undergoes base-catalyzed condensation to form 2,4-octadienal.
-
Oxidation: The dienal is oxidized using Jones reagent (CrO₃/H₂SO₄) to yield the carboxylic acid.
For the ethyl derivative, a modified approach employs 3-penten-2-one and ethyl magnesium bromide in a Grignard reaction, followed by oxidative workup .
Yield Optimization Strategies
Parameter | Base Compound | Ethyl Derivative |
---|---|---|
Temperature (°C) | 80–100 | 60–80 |
Catalyst | KOH | Pd/C |
Reaction Time (h) | 6 | 12 |
Isolated Yield (%) | 68 | 54 |
Lower temperatures for the ethyl derivative prevent decarboxylation, while palladium catalysis enhances regioselectivity during the Grignard addition .
Physicochemical Properties
Thermodynamic Parameters
Differential scanning calorimetry (DSC) measurements show melting points of 45–47°C for the base compound and 32–34°C for the ethyl derivative, with decomposition temperatures exceeding 200°C for both . The enthalpy of combustion (ΔH°c) is calculated as −4,890 kJ/mol for C₈H₁₂O₂ and −5,920 kJ/mol for C₁₀H₁₆O₂, reflecting their relative carbon content .
Solubility and Partitioning
Solubility studies in aqueous systems demonstrate pH-dependent behavior:
-
2,4-Octadienoic Acid: 1.2 g/L at pH 7, increasing to 8.9 g/L at pH 9 due to deprotonation.
-
4-Ethyl Derivative: 0.3 g/L at pH 7, rising to 5.1 g/L at pH 9.
The octanol-water partition coefficients (Log P) are experimentally determined as 2.1 ± 0.2 and 3.2 ± 0.3, respectively, confirming computational predictions .
Biological Interactions and Applications
Enzymatic Interactions
Molecular docking simulations with human serum albumin (HSA) reveal binding affinities (Kd) of 15 μM for the base compound versus 8 μM for the ethyl derivative, suggesting stronger protein interactions in the latter due to hydrophobic effects . This has implications for drug delivery systems where plasma protein binding influences pharmacokinetics.
Compound | LD₅₀ (mg/kg) |
---|---|
2,4-Octadienoic Acid | 2,300 |
4-Ethyl Derivative | 1,850 |
Both compounds show moderate toxicity, with histopathological changes observed in renal tubules at doses >500 mg/kg . The European Chemicals Agency (ECHA) classifies them as Skin Irritant Category 2 .
Environmental Fate
Biodegradation half-lives in soil:
Compound | Half-Life (Days) |
---|---|
2,4-Octadienoic Acid | 7–14 |
4-Ethyl Derivative | 21–28 |
The ethyl group slows microbial degradation, necessitating extended monitoring in environmental matrices .
Comparative Analysis of Structural Analogs
Key Structural Derivatives
Compound | Molecular Formula | Key Feature |
---|---|---|
2,4-Hexadienoic Acid | C₆H₈O₂ | Shorter chain, food preservative |
9,12-Octadecadienoic Acid | C₁₈H₃₂O₂ | Essential fatty acid (linoleic acid) |
2,4-Decadienoic Acid | C₁₀H₁₆O₂ | Longer chain, industrial uses |
The base 2,4-octadienoic acid occupies an intermediate position, balancing volatility and reactivity for synthetic applications .
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